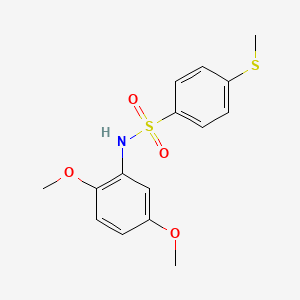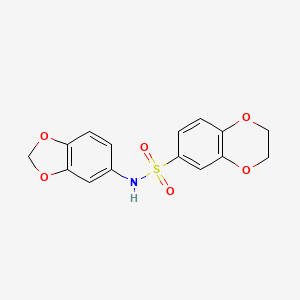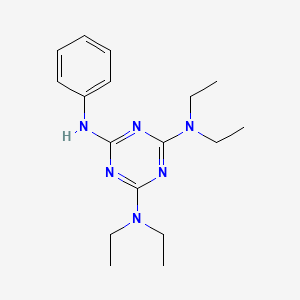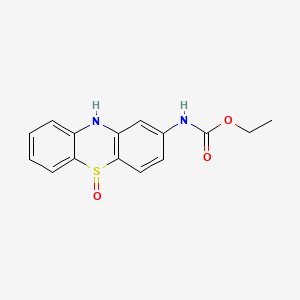![molecular formula C14H13FN2O4 B5838092 4-{[(3-fluorophenyl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5838092.png)
4-{[(3-fluorophenyl)amino]methyl}-2-methoxy-6-nitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(3-fluorophenyl)amino]methyl}-2-methoxy-6-nitrophenol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as "FNPA" and is a yellow crystalline solid with a molecular weight of 313.29 g/mol.
科学研究应用
FNPA has been found to have potential applications in various fields of scientific research. One of the primary applications of FNPA is in the field of medicinal chemistry, where it has been studied for its anti-inflammatory and anti-cancer properties. FNPA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This inhibition of COX-2 activity has been found to reduce inflammation and pain in animal models. FNPA has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
作用机制
The mechanism of action of FNPA is not fully understood, but it is believed to involve the inhibition of COX-2 activity. COX-2 is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. By inhibiting COX-2 activity, FNPA reduces the production of prostaglandins, leading to a reduction in inflammation and pain. FNPA has also been found to induce apoptosis in cancer cells, which may be due to its ability to inhibit the activity of certain enzymes involved in cell survival.
Biochemical and Physiological Effects:
FNPA has been found to have several biochemical and physiological effects. In animal models, FNPA has been found to reduce inflammation and pain, making it a potential candidate for the treatment of inflammatory conditions such as arthritis. FNPA has also been found to induce apoptosis in cancer cells, which may be due to its ability to inhibit the activity of certain enzymes involved in cell survival.
实验室实验的优点和局限性
One of the advantages of using FNPA in lab experiments is its potential applications in medicinal chemistry. FNPA has been found to have anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development. However, one of the limitations of using FNPA in lab experiments is its limited solubility in water, which may make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of FNPA. One of the future directions is to further investigate its potential applications in medicinal chemistry. FNPA has been found to have anti-inflammatory and anti-cancer properties, but more research is needed to determine its efficacy and safety in humans. Another future direction is to investigate its mechanism of action in more detail. The exact mechanism of action of FNPA is not fully understood, and further research is needed to elucidate its molecular targets. Finally, future research could focus on developing new synthesis methods for FNPA to improve its yield and purity.
合成方法
The synthesis of FNPA involves the reaction of 3-fluoroaniline with 2-methoxy-6-nitrobenzaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds through a Mannich-type reaction, resulting in the formation of FNPA. The yield of FNPA is reported to be around 75%, and the purity can be increased through recrystallization.
属性
IUPAC Name |
4-[(3-fluoroanilino)methyl]-2-methoxy-6-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O4/c1-21-13-6-9(5-12(14(13)18)17(19)20)8-16-11-4-2-3-10(15)7-11/h2-7,16,18H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJDWXJXFZFSNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])CNC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B5838034.png)
![1-[3-(trifluoromethyl)phenyl]-2,4-imidazolidinedione](/img/structure/B5838042.png)

![4-{[(8-allyl-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5838061.png)


![2-(2-chlorophenoxy)-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5838107.png)
![ethyl 3-{[(4-ethylphenyl)sulfonyl]amino}benzoate](/img/structure/B5838115.png)
![N-ethyl-2-(4-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5838122.png)

